Esculentoside F
Description
Contextualization within the Oleanene-Type Saponin (B1150181) Class
Esculentoside F is classified as an oleanene-type triterpenoid (B12794562) saponin. researchgate.net This classification stems from its fundamental chemical structure, which features a pentacyclic triterpene backbone of the oleanane (B1240867) type. Saponins (B1172615) are glycosides, meaning they consist of a non-sugar component (the aglycone or sapogenin) and a sugar component (the glycone). In the case of this compound, the aglycone is an oleanane derivative. researchgate.netresearchgate.net These compounds are known for their diverse and complex structures, which arise from variations in the aglycone and the number and type of sugar units attached. researchgate.net
Overview of Esculentoside Family Diversity and Origins
The Esculentoside family is a diverse group of saponins primarily isolated from plants of the Phytolacca genus, including Phytolacca esculenta, Phytolacca americana, and Phytolacca acinosa. researchgate.netnih.gov This family of compounds is characterized by a variety of glycosylation patterns, with molecules featuring mono-, di-, or tri-saccharide units. researchgate.net To date, at least 26 different esculentosides have been identified. researchgate.net These compounds are largely derived from the sapogenins jaligonic acid or its 30-methyl ester, phytolaccagenin (B1677769). researchgate.net
Research Significance of this compound within Natural Products Chemistry
Within the broader context of natural products chemistry, this compound and its related compounds are significant due to their potential biological activities. The Esculentoside family, in general, has been the subject of research for its anti-inflammatory, antifungal, and anticancer properties. researchgate.net While much of the research has focused on more abundant members of the family like Esculentoside A and B, the study of less common derivatives like this compound is crucial for understanding structure-activity relationships within this class of saponins. The unique structural features of each esculentoside may lead to different biological profiles and mechanisms of action.
Structure
2D Structure
Properties
CAS No. |
95263-31-3 |
|---|---|
Molecular Formula |
C41H64O16 |
Molecular Weight |
812.9 g/mol |
IUPAC Name |
(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C41H64O16/c1-36(34(50)51)10-12-41(35(52)53)13-11-39(4)19(20(41)14-36)6-7-25-37(2)15-21(44)31(38(3,18-43)24(37)8-9-40(25,39)5)57-32-29(48)27(46)23(17-54-32)56-33-30(49)28(47)26(45)22(16-42)55-33/h6,20-33,42-49H,7-18H2,1-5H3,(H,50,51)(H,52,53)/t20-,21+,22-,23-,24?,25-,26-,27+,28+,29-,30-,31+,32+,33+,36-,37+,38+,39-,40-,41+/m1/s1 |
InChI Key |
IZWDXDONQAMEHX-BZMKVPAPSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Isomeric SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Synonyms |
esculentoside F |
Origin of Product |
United States |
Botanical Sourcing and Isolation Methodologies for Esculentoside F
Ethnobotanical Context and Traditional Uses of Phytolacca Species in Relation to Saponin (B1150181) Content
The primary botanical sources of Esculentoside F are plants belonging to the genus Phytolacca, within the Phytolaccaceae family. frontiersin.orgresearchgate.net Notably, species such as Phytolacca acinosa (also known as Indian pokeweed) and Phytolacca americana (American pokeweed) are well-documented producers of a variety of esculentosides, including this compound. frontiersin.orgnih.govmdpi.com Phytolacca acinosa, an herbaceous perennial native to East Asia, has a long history of use in traditional medicine systems, particularly in China. frontiersin.orgnih.gov
In Traditional Chinese Medicine, the roots of P. acinosa, known as "Shang-Lu," are utilized for their diuretic properties and to treat conditions such as edema, swelling, and blisters. frontiersin.orgnih.gov The traditional applications of Phytolacca species often correlate with the known biological activities of their constituent saponins (B1172615). These plants have been used to treat a range of inflammatory ailments, tumors, rheumatism, and bronchitis. frontiersin.orgnih.gov The anti-inflammatory and other therapeutic effects are largely attributed to the rich content of triterpene saponins, a class of compounds to which this compound belongs. frontiersin.orgresearchgate.net The roots, in particular, are a significant source of these bioactive compounds. frontiersin.orgnih.govcabidigitallibrary.org
The ethnobotanical uses of Phytolacca species extend beyond medicinal applications. For instance, the young leaves and shoots of P. acinosa are sometimes consumed as a cooked vegetable. cabidigitallibrary.org However, it is the medicinal reputation for treating inflammatory and fluid-retention-related conditions that has spurred modern phytochemical investigations into its saponin content.
Table 1: Traditional Uses of Phytolacca Species
| Species | Traditional Use | Ailment Treated | Relation to Saponin Content | Reference |
|---|---|---|---|---|
| Phytolacca acinosa | Diuretic, Anti-inflammatory | Edema, Swelling, Blisters, Inflammation, Tumors | The therapeutic effects are largely attributed to the high concentration of triterpenoid (B12794562) saponins. | frontiersin.orgnih.gov |
| Phytolacca americana | Anti-inflammatory, Emetic | Rheumatism, Bronchitis, Tumors | Contains a variety of triterpenoid saponins (phytolaccosides) responsible for its pharmacological and toxicological effects. | nih.govphytojournal.comeuropa.eu |
| Phytolacca dodecandra | Molluscicide, Management of liver problems | Schistosomiasis, Liver ailments | The roots contain saponins that have molluscicidal properties. | mdpi.comtaylorfrancis.comdovepress.com |
Extraction Strategies for Esculentoside-Type Saponins from Plant Biomass
The initial step in isolating this compound involves extracting total saponins from the plant material, typically the roots of Phytolacca species. frontiersin.orgthieme-connect.com A common approach begins with the extraction of the powdered plant material using an aqueous alcohol solution, such as 70-75% ethanol (B145695). frontiersin.orgmdpi.com This is often followed by a liquid-liquid partitioning process to separate compounds based on their polarity.
A widely employed strategy involves the fractionation of the initial aqueous alcoholic extract. For instance, an aqueous extract can be successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and finally n-butanol. phytojournal.com The saponins, including esculentosides, tend to concentrate in the n-butanol fraction. frontiersin.orgphytojournal.com
To optimize the yield of total saponins, various methods have been explored. Ultrasound-assisted extraction has been identified as a highly efficient method. mdpi.com One study optimized this technique using a mixture of ethanol and water (1:1, v/v) with a solvent-to-sample ratio of 1:8, performing the extraction three times for 30 minutes each to maximize the yield of triterpenoid saponins from Phytolacca roots. mdpi.com Another method involves precipitating the saponins from a 50% ethanol solution by adding ethyl ether, which separates the saponins into a precipitate and a supernatant, both of which can be further processed. tandfonline.comtandfonline.com
Chromatographic Purification Techniques for this compound Enrichment
Following extraction and preliminary fractionation, a series of chromatographic techniques are essential to isolate and purify this compound from the complex mixture of other saponins and phytochemicals. tandfonline.comtandfonline.com
Column Chromatography is a fundamental step in the purification process.
Silica (B1680970) Gel Chromatography: The crude saponin extract or the n-butanol fraction is often first subjected to silica gel column chromatography. tandfonline.comtandfonline.com Elution is performed with a gradient of solvents, typically a mixture of chloroform-methanol-water or ethyl acetate-methanol, to separate fractions based on polarity. thieme-connect.comtandfonline.comtandfonline.com
Macroporous Resin Chromatography: Macroporous resins, such as AB-8 or HPD100, are effective for the enrichment of total saponins. mdpi.comnih.gov After loading the extract, the column is washed with water to remove sugars and other polar impurities, followed by elution with an ethanol-water mixture (e.g., 70% ethanol) to recover the saponins. mdpi.comnih.gov
Reversed-Phase Chromatography (ODS-C18): For finer separation, Open Deversed-phase Silica (ODS) or C18 column chromatography is utilized. phytojournal.comtandfonline.comtandfonline.com This technique separates compounds based on hydrophobicity, using a mobile phase such as a methanol-water gradient. phytojournal.comtandfonline.comtandfonline.com
Sephadex LH-20 Chromatography: This size-exclusion chromatography is frequently used as a final polishing step. tandfonline.comtandfonline.com It effectively removes remaining impurities, with a common eluent being a mixture of dichloromethane and methanol. tandfonline.comtandfonline.com
High-Speed Countercurrent Chromatography (HSCCC) has been successfully applied for the separation and purification of esculentosides A, B, C, and D from Phytolacca roots. chemfaces.com This technique, which avoids the use of solid adsorbents, utilized a two-phase solvent system of chloroform-methanol-water (4:4:2, v/v) to achieve high purity separation of these saponins. chemfaces.com
A typical purification scheme for this compound involves a multi-step process, as demonstrated in the isolation of several esculentosides from P. americana. tandfonline.comtandfonline.com The n-butanol fraction was first separated by silica gel chromatography, and the resulting fractions were further purified using ODS-C18 and Sephadex LH-20 chromatography to yield pure compounds, including this compound. tandfonline.comtandfonline.com
Table 2: Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |
|---|---|---|---|---|
| Silica Gel Chromatography | Silica Gel | Chloroform-Methanol-Water or Ethyl Acetate-Methanol | Initial fractionation of crude extract | thieme-connect.comtandfonline.comtandfonline.com |
| Macroporous Resin | AB-8 or HPD100 Resin | Water, followed by Ethanol-Water | Enrichment of total saponins | mdpi.comnih.gov |
| Reversed-Phase Chromatography | ODS-C18 | Methanol-Water gradient | Fine separation based on hydrophobicity | phytojournal.comtandfonline.comtandfonline.com |
| Size-Exclusion Chromatography | Sephadex LH-20 | Dichloromethane-Methanol | Final purification/polishing | tandfonline.comtandfonline.com |
| High-Speed Countercurrent Chromatography (HSCCC) | Liquid (no solid support) | Chloroform-Methanol-Water | High-purity separation of multiple esculentosides | chemfaces.com |
Emerging Methodologies for High-Yield Isolation
Research continues to focus on developing more efficient and high-yield methods for the isolation of specific saponins like this compound. The optimization of extraction parameters, such as the use of ultrasound-assisted methods, represents a move towards more efficient initial processing of plant biomass. mdpi.com
Furthermore, the combination of different modern chromatographic techniques, such as flash chromatography systems with pre-packed C18 cartridges, allows for faster and more automated purification compared to traditional gravity-fed column chromatography. phytojournal.com The continued development of novel stationary phases and solvent systems in chromatography is expected to further enhance the resolution and efficiency of this compound isolation.
Structural Elucidation and Analog Characterization Within the Esculentoside F Framework
Spectroscopic Approaches for Structure Determination
The definitive structure of Esculentoside F is established through a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). anu.edu.auchemfaces.com These techniques provide detailed information about the molecular framework, including the connectivity of atoms, the nature of the sugar units, and the linkages between the oligosaccharide chain and the aglycone skeleton. clariant.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for the structural elucidation of complex natural products like this compound. jeolusa.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.
¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule and their chemical environments. rsc.orgmdpi.comspectrabase.com The chemical shifts, signal multiplicities (splitting patterns), and coupling constants of the anomeric protons of the sugar residues are particularly important for determining the number and type of monosaccharide units and their anomeric configurations (α or β). mdpi.com
¹³C-NMR (Carbon-13 NMR): In conjunction with ¹H-NMR, ¹³C-NMR helps to identify all the carbon atoms in the molecule, including those of the aglycone and the sugar moieties. libretexts.orghmdb.caksu.edu.sa The chemical shifts of the carbon signals are indicative of the type of carbon (e.g., methyl, methylene, methine, quaternary, carbonyl) and its local electronic environment. libretexts.org
2D-NMR Techniques:
COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same spin system, which is crucial for tracing the connectivity of protons within each sugar residue and within the aglycone.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over two to three bonds). This is vital for determining the sequence of the sugar units in the oligosaccharide chain and for identifying the attachment points of the sugar chain to the aglycone.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the glycosidic linkages between sugar units and for aspects of stereochemical analysis.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation analysis. anu.edu.au Techniques such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are commonly used. mdpi.com The fragmentation pattern can reveal the sequence of the sugar units as they are cleaved from the aglycone, as well as provide information about the structure of the aglycone itself. mdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the molecular formula. clariant.com
Stereochemical Investigations and Conformational Analysis
The biological activity of saponins (B1172615) is often highly dependent on their stereochemistry. Therefore, determining the absolute configuration of the chiral centers in both the aglycone and the sugar moieties is a critical aspect of structural elucidation. itu.edu.trwindows.net
Stereochemical Investigations:
Acid Hydrolysis and Chiral GC: The absolute configuration of the individual monosaccharides can be determined by acid hydrolysis of this compound to cleave the glycosidic bonds, followed by derivatization of the resulting monosaccharides with a chiral reagent and analysis by gas chromatography (GC). Comparison of the retention times with those of authentic standards of D- and L-sugars allows for the assignment of their absolute configurations.
Klyne's Rule: This empirical rule can be applied to correlate the molecular rotation of a glycoside with the configuration of its anomeric center.
Conformational Analysis:
Comparative Structural Analysis with Other Esculentosides
This compound belongs to a family of related saponins, including Esculentoside A, B, and H, which are often isolated from the same plant sources. researchgate.netfrontiersin.org These compounds share a common aglycone, phytolaccagenin (B1677769) or a derivative, but differ in the composition and/or linkage of their sugar chains. ontosight.aivulcanchem.com A comparative analysis highlights these subtle structural variations. researchgate.net
| Compound | Aglycone | Sugar Moiety at C-3 | Sugar Moiety at C-28 |
| This compound | Phytolaccagenic acid | α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-β-D-xylopyranosyl | - |
| Esculentoside A | Phytolaccagenin | β-D-glucopyranosyl-(1→4)-β-D-xylopyranosyl | - |
| Esculentoside B | Phytolaccagenin | β-D-xylopyranosyl | - |
| Esculentoside H | Phytolaccagenin | β-D-glucopyranosyl-(1→2)-β-D-xylopyranosyl | β-D-glucopyranosyl |
This table is a simplified representation and the exact structures should be confirmed from primary literature.
Advanced Analytical Techniques for Purity Assessment in Research Contexts
Ensuring the purity of a natural product isolate like this compound is crucial for accurate biological and pharmacological studies. alwsci.com Several advanced analytical techniques are employed for this purpose. itecgoi.inresearchgate.net
High-Performance Liquid Chromatography (HPLC):
HPLC is the most widely used technique for the purity assessment of saponins. medchemexpress.comscirp.org
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the analysis of Esculentosides. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol).
Detectors:
UV Detector: Saponins often lack a strong chromophore, which can limit the sensitivity of UV detection.
Evaporative Light Scattering Detector (ELSD): This detector is more universal than a UV detector and is well-suited for the analysis of compounds with no UV absorbance.
Mass Spectrometric (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, allowing for the detection and quantification of impurities even at very low levels. scirp.org
Ultra-High-Performance Liquid Chromatography (UHPLC):
UHPLC is a more recent development that uses smaller particle size columns and higher pressures than conventional HPLC. pharmtech.com This results in faster analysis times, higher resolution, and improved sensitivity, making it an excellent tool for purity assessment. pharmtech.com
Biosynthetic Pathways and Metabolic Engineering of Esculentoside F
Precursor Identification and Enzyme Characterization in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis
The biosynthesis of triterpenoid saponins (B1172615), including Esculentoside F, is a complex, multi-step process that originates from primary metabolism. The pathway begins with the synthesis of the five-carbon isoprenoid precursor, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP), primarily through the mevalonate (B85504) (MVA) pathway in the cytoplasm. nih.gov
The key stages and enzymes involved are:
Isoprenoid Backbone Formation : Acetyl-CoA is converted to IPP through the MVA pathway. IPP and DMAPP are then condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, the 30-carbon compound squalene.
Cyclization : Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256). This linear substrate is then cyclized by oxidosqualene cyclases (OSCs) to produce the foundational triterpene skeleton. This is a critical branching point that generates the vast diversity of triterpenoid structures. nih.gov
Aglycone Modification : The triterpene skeleton undergoes a series of post-cyclization modifications, primarily oxidation, hydroxylation, and carboxylation. These reactions are predominantly catalyzed by cytochrome P450-dependent monooxygenases (P450s), which introduce functional groups at various positions on the aglycone core. nih.gov The aglycones for esculentosides are derived from jaligonic acid or its 30-methyl ester, phytolaccagenin (B1677769). researchgate.net
A transcriptome analysis of Phytolacca americana, a known source of esculentosides, provided significant insights into the genes involved in this pathway. The study identified numerous unigenes encoding key enzymes for triterpenoid biosynthesis. researchgate.net These findings lay the groundwork for characterizing the specific enzymes responsible for producing the this compound aglycone. researchgate.net
| Enzyme Class | Function in Triterpenoid Saponin Biosynthesis | Potential Genes Identified in P. americana researchgate.net |
|---|---|---|
| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the initial triterpene skeleton. | Included within the 8 unigenes for triterpenoid biosynthesis. |
| Cytochrome P450s (P450s) | Perform extensive oxidative modifications (e.g., hydroxylation, carboxylation) on the aglycone backbone to create the specific sapogenin. | 130 unigenes identified as potential P450s. |
| UDP-glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to the sapogenin, forming the final saponin structure. | 46 unigenes identified as potential UGTs. |
Glycosylation Patterns and Sugar Chain Assembly Mechanisms
Glycosylation is the final and critical step in saponin biosynthesis, where sugar moieties are attached to the aglycone (sapogenin). This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar residue from an activated donor, such as UDP-glucose, to the aglycone or a growing oligosaccharide chain. nih.gov The number, type, and linkage of these sugars are major determinants of a saponin's biological activity.
Esculentosides are characterized by diverse glycosylation patterns, typically featuring mono-, di-, or tri-saccharide units attached to the C-3 position of the aglycone. researchgate.net Some esculentosides are bidesmosidic, meaning they have sugar chains attached at two different points on the aglycone, commonly an ether linkage at C-3 and an ester linkage at C-28. researchgate.netresearchgate.net
For instance, the well-studied Esculentoside A is identified as 3-O-[β-D-glucopyranosyl-(1,4)-β-D-xylopyranosyl] phytolaccagenin. plos.orgnih.gov This structure features a disaccharide chain, composed of xylose and glucose, attached to the C-3 hydroxyl group of the phytolaccagenin core. plos.orgontosight.ai this compound is one of nine distinct esculentosides identified in the fruit extract of P. americana, each with a unique glycosylation pattern. researchgate.net
The assembly of these sugar chains is a sequential process. Specific UGTs recognize the aglycone and catalyze the first glycosylation step. Subsequent glycosylations are then carried out by different UGTs that recognize the mono-glycosylated intermediate and add further sugar units. The transcriptome analysis of P. americana that identified 46 potential UGTs provides a valuable pool of candidate genes for elucidating the precise assembly mechanism of the sugar chains in this compound. researchgate.net
| Compound | Aglycone | Glycosylation Site | Sugar Chain Structure |
|---|---|---|---|
| Esculentoside A | Phytolaccagenin | C-3 | β-D-glucopyranosyl-(1,4)-β-D-xylopyranosyl plos.orgnih.gov |
Table represents the detailed glycosylation pattern of the closely related Esculentoside A as a structural example.
Genetic Engineering Approaches for Enhanced this compound Production in Plant Systems
Metabolic engineering in plants offers a powerful platform to increase the production of valuable natural products like this compound. mdpi.com The goal is to manipulate the plant's native metabolic pathways to channel more precursors toward the synthesis of the target compound. nih.gov This can be achieved through various genetic engineering techniques. researchgate.net
Key strategies for enhancing triterpenoid saponin biosynthesis include:
Overexpression of Biosynthetic Genes : Increasing the expression of genes encoding rate-limiting enzymes in the pathway, such as OSCs, P450s, and UGTs, can significantly boost the final product yield. mdpi.comd-nb.info The candidate genes identified in the P. americana transcriptome are prime targets for such overexpression studies. researchgate.net
Downregulation of Competing Pathways : Metabolic flux can be redirected towards saponin synthesis by suppressing genes in competing pathways that draw from the same precursor pools (e.g., sterol biosynthesis).
Transcriptional Regulation : Engineering the expression of transcription factors that regulate the entire biosynthetic pathway can simultaneously upregulate multiple pathway genes, leading to a coordinated increase in production.
Genome Editing : Advanced tools like CRISPR-Cas9 allow for precise, targeted modifications to the plant genome, such as inserting new genes or altering the regulation of existing ones to optimize the metabolic network for this compound production. researchgate.net
While specific reports on the metabolic engineering of this compound are limited, successful engineering of other terpenoid pathways in various plant species demonstrates the feasibility of these approaches. d-nb.info The knowledge of the biosynthetic pathway and the availability of candidate genes are critical first steps toward applying these strategies to enhance this compound levels in Phytolacca species or in a heterologous plant host. mdpi.com
| Engineering Strategy | Description | Potential Target |
|---|---|---|
| Gene Overexpression | Increase the cellular concentration of key enzymes to boost metabolic flux through the pathway. | Rate-limiting enzymes like OSCs, specific P450s, and UGTs. mdpi.com |
| Pathway Suppression | Use RNAi or CRISPRi to reduce the expression of enzymes in pathways that compete for precursors. | Enzymes in sterol or other terpenoid biosynthetic pathways. |
| Transcription Factor Engineering | Overexpress a master regulatory transcription factor to upregulate multiple pathway genes simultaneously. | Pathway-specific transcription factors (e.g., bHLH, MYB families). |
| Heterologous Expression | Introduce the entire biosynthetic pathway into a fast-growing, easily cultivable host plant (e.g., tobacco). mdpi.com | All key biosynthetic genes for this compound. |
Cell Culture and Fermentation Strategies for In Vitro Biosynthesis Studies
In vitro systems, such as plant cell and tissue cultures, provide a controlled environment for studying biosynthetic pathways and producing secondary metabolites, bypassing the complexities of whole-plant cultivation. researchgate.net These systems are invaluable for enzyme characterization, pathway elucidation, and optimizing production conditions.
Several in vitro strategies are applicable to this compound biosynthesis:
Plant Cell Suspension Cultures : Undifferentiated plant cells grown in liquid media can be used to produce saponins. The conditions (media composition, hormones, elicitors) can be fine-tuned to maximize yield.
Hairy Root Cultures : Induced by Agrobacterium rhizogenes, hairy roots are fast-growing, genetically stable, and often produce secondary metabolites at levels comparable to or higher than the parent plant. Studies have shown that root cultures of Phytolacca acinosa can produce saponins. mdpi.com This method is a promising strategy for the stable, high-level production of esculentosides. mdpi.com
Heterologous Microbial Fermentation : The genes for the entire biosynthetic pathway can be transferred into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.gov These microorganisms can then be grown in large-scale fermenters to produce the target compound from simple sugars, offering a highly scalable and sustainable production platform. savemyexams.com
These in vitro approaches not only facilitate fundamental research into the biosynthesis of this compound but also represent a viable avenue for its commercial production, independent of geographical and environmental constraints. nih.govmdpi.com
| In Vitro System | Description | Advantages |
|---|---|---|
| Cell Suspension Culture | Growth of undifferentiated plant cells in liquid bioreactors. | Controlled environment, rapid growth, amenable to process optimization. |
| Hairy Root Culture | Genetically transformed, fast-growing root cultures. mdpi.commdpi.com | High genetic and biochemical stability, often high product yields. |
| Microbial Fermentation | Engineering the biosynthetic pathway into yeast or bacteria. nih.gov | Highly scalable, rapid production cycles, use of renewable feedstocks. |
Pharmacological Activities and Underlying Mechanisms of Esculentoside F
In Vitro Cellular and Molecular Investigations
Anti-Inflammatory Modulatory Effects on Cytokine Production and Signaling Pathways (e.g., NF-κB, MAPK)
Esculentoside F and its related compounds, such as Esculentoside A (EsA), have demonstrated significant anti-inflammatory effects by modulating key signaling pathways. researchgate.netplos.org In various cellular models, these compounds have been shown to inhibit the production of pro-inflammatory cytokines and mediators.
Studies on microglial cells, the primary immune cells of the central nervous system, revealed that EsA pretreatment significantly decreased the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov It also impeded the upregulation of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-α (TNF-α). nih.gov The underlying mechanism for these effects involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netmedchemexpress.com Specifically, EsA was found to block the phosphorylation and degradation of IκB-α, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus. researchgate.net
Furthermore, this compound and its analogs have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net EsA decreased the phosphorylation of MAPKs in LPS-stimulated BV2 microglial cells. researchgate.netnih.gov The MAPK pathway, including JNK and p38 MAPK, works in concert with NF-κB to regulate inflammatory responses. frontiersin.orgscientificarchives.com For instance, Esculentoside B has been shown to inhibit inflammatory responses in macrophages by targeting the JNK and downstream NF-κB signaling pathway, leading to a reduction in the secretion of pro-inflammatory cytokines. scientificarchives.com
The anti-inflammatory properties of these saponins (B1172615) are also linked to the inhibition of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. researchgate.netnih.gov EsA was observed to inhibit NLRP3 inflammasome-mediated caspase-1 activation in LPS-stimulated microglial cells. researchgate.netnih.gov
Table 1: Effects of Esculentoside Analogs on Inflammatory Mediators and Pathways
| Cell Line | Inducer | Compound | Effect | Signaling Pathway(s) Affected |
| BV2 Microglia | LPS | Esculentoside A | Decreased NO, PGE2, iNOS, COX-2, IL-1β, IL-6, IL-12, TNF-α | NF-κB, MAPK, NLRP3 Inflammasome |
| Primary Microglia | LPS, Aβ1-42 | Esculentoside A | Decreased TNF-α, IL-1β, IL-6 | Not specified |
| RAW 264.7 Macrophages | LPS | Esculentoside B | Decreased iNOS, COX-2, TNF-α, IL-1β, IL-6 | JNK, NF-κB |
Immunomodulatory Activities and Immune Cell Responses
Esculentosides exhibit immunomodulatory activities by influencing the function and response of various immune cells. aging-us.commdpi.com These compounds can regulate both innate and adaptive immune responses. mdpi.com
In a study using a mouse model of autoimmune disease, administration of Esculentoside A (EsA) led to a decrease in the proliferation of splenocytes and lymph node cells stimulated with anti-CD3/CD28. nih.gov It also reduced the percentage of CD3+, CD4+, and CD8+ lymphocytes in the peripheral blood, suggesting a modulatory effect on T-cell mediated immunity. nih.gov
Furthermore, EsA has been shown to induce apoptosis in activated T-cells (thymocytes) but not in non-activated ones. nih.gov This selective induction of apoptosis in activated T-cells points towards a potential mechanism for controlling excessive immune responses seen in autoimmune conditions. nih.gov Gene expression analysis revealed that EsA up-regulated several pro-apoptotic genes in activated thymocytes, including those involved in Fas induction and p53 activation. nih.gov
The immunomodulatory effects also extend to macrophages. Saponins can modulate macrophage polarization, a process where macrophages differentiate into different functional phenotypes, such as the pro-inflammatory M1 or the anti-inflammatory M2 type. frontiersin.org While direct evidence for this compound is still emerging, related saponins have been shown to promote a shift from the M1 to the M2 phenotype, thereby contributing to the resolution of inflammation. frontiersin.org
Anti-Proliferative and Apoptotic Induction Mechanisms in Model Systems
This compound and its analogs have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell models. researchgate.netnih.gov
In human colorectal cancer cells, Esculentoside A (EsA) was found to inhibit proliferation in a dose-dependent manner, with IC50 values ranging from 16 to 24 μM. nih.gov The mechanism of this anti-proliferative effect was attributed to the induction of G0/G1 cell cycle arrest. nih.gov The percentage of cells in the G1 phase increased significantly after treatment with EsA. nih.gov Additionally, EsA inhibited the colony formation, migration, and invasion of colorectal cancer cells. nih.gov
The pro-apoptotic activity of EsA has also been investigated. In a model of premature ovarian failure, EsA was shown to rescue granulosa cell apoptosis. aging-us.com It enhanced the expression of the anti-apoptotic marker BCL-2 while reducing the expression of pro-apoptotic markers like BAX, CASPASE-9, and CASPASE-3. aging-us.com
Conversely, in the context of immune modulation, EsA has been shown to induce apoptosis in activated T-lymphocytes. nih.gov This dual role, promoting apoptosis in some cell types while inhibiting it in others, highlights the complex and context-dependent activity of this compound.
Table 2: Anti-Proliferative and Apoptotic Effects of Esculentoside A
| Cell Line/Model | Effect | Mechanism |
| Human Colorectal Cancer Cells | Inhibition of proliferation, colony formation, migration, and invasion | G0/G1 cell cycle arrest |
| Mouse Model of Premature Ovarian Failure | Rescue of granulosa cell apoptosis | Increased BCL-2, Decreased BAX, CASPASE-9, CASPASE-3 |
| ConA-activated Mouse Thymocytes | Induction of apoptosis | Upregulation of pro-apoptotic genes (e.g., Fas, p53) |
Antioxidative Stress Response Mechanisms
This compound and related compounds possess antioxidative properties by modulating cellular stress response pathways. nih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various diseases. mdpi.com
In a mouse model of atopic dermatitis, Esculentoside A (EsA) administration reversed the high levels of oxidative stress induced by 1-chloro-2,4-dinitrochlorobenzene (DNCB). nih.gov The underlying mechanism was found to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes. mdpi.com By upregulating Nrf2, EsA was able to inactivate the NLRP3 inflammasome, which is also linked to oxidative stress. nih.gov
In studies on acute liver injury, EsA treatment was shown to reduce levels of reactive oxygen species (ROS) in hepatocytes challenged with carbon tetrachloride (CCl4). plos.orgcapes.gov.br This effect was associated with the upregulation of Peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory and antioxidant functions. plos.orgcapes.gov.br
Antimicrobial and Antiviral Activity Assessments in Laboratory Models
Extracts from Phytolacca americana, a plant known to contain esculentosides, have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts like Candida sp. researchgate.net The saponin-rich fractions of these extracts are believed to contribute significantly to this activity. researchgate.net
In terms of antiviral activity, Esculentoside A (EsA) has been investigated for its potential against coronaviruses. nih.govnih.gov In vitro studies showed that EsA could inhibit the HCoV-OC43 coronavirus, particularly during the attachment and penetration stages of the viral life cycle. nih.govnih.gov Computational modeling suggested that EsA has a strong binding affinity to the spike glycoprotein (B1211001) of SARS-CoV-2, potentially blocking its interaction with the host cell receptor ACE2. nih.gov Molecular dynamics simulations further supported the stable binding of EsA to the spike protein, indicating its potential as a viral entry inhibitor. nih.gov
In Vivo Preclinical Efficacy Studies (Excluding Human Clinical Data)
Preclinical studies in animal models have provided further evidence for the therapeutic potential of this compound analogs.
In a mouse model of acute liver injury induced by CCl4 and GalN/LPS, treatment with Esculentoside A (EsA) attenuated liver damage. plos.orgcapes.gov.br This was evidenced by reduced levels of liver enzymes (AST and ALT) and less severe histopathological damage. plos.orgcapes.gov.br The protective effects were attributed to the inhibition of the inflammatory response and oxidative stress, involving the PPAR-γ, NF-κB, and ERK signaling pathways. plos.orgcapes.gov.br
In a rat model of ulcerative colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), EsA treatment improved intestinal motility, reduced weight loss, and ameliorated the histological signs of colitis. researchgate.net It also inhibited the inflammatory response by decreasing the levels of IL-6 and TNF-α in the colon tissue. researchgate.net
A mouse model of atopic dermatitis demonstrated that EsA improved clinical symptoms, reduced skin thickening, and decreased the number of mast cells in the skin. nih.gov It also lowered the levels of various inflammatory markers, including thymic stromal lymphopoietin (TSLP), IL-4, IL-5, IL-13, and immunoglobulin E (IgE). nih.gov
Furthermore, in a mouse model of autoimmune disease, EsA administration alleviated inflammatory injury in the liver and kidneys. nih.gov
Table 3: Summary of In Vivo Preclinical Efficacy of Esculentoside A
| Animal Model | Disease/Injury | Key Findings |
| Mouse | Acute Liver Injury (CCl4, GalN/LPS) | Attenuated liver damage, reduced liver enzymes, inhibited inflammation and oxidative stress. plos.orgcapes.gov.br |
| Rat | Ulcerative Colitis (DSS) | Improved intestinal motility, reduced colitis severity, decreased pro-inflammatory cytokines. researchgate.net |
| Mouse | Atopic Dermatitis (DNCB) | Improved clinical symptoms, reduced skin inflammation, lowered inflammatory markers. nih.gov |
| Mouse | Autoimmune Disease (Campylobacter jejuni) | Alleviated inflammatory injury in liver and kidneys. nih.gov |
Lack of Sufficient Data for Comprehensive Review of this compound
Following a thorough review of available scientific literature, it has been determined that there is insufficient specific data concerning the chemical compound this compound to generate a detailed article that adheres to the requested pharmacological outline. The majority of research on saponins from the Phytolacca genus focuses extensively on Esculentoside A, with only limited and often general mentions of this compound.
The existing literature does not provide the specific details required to populate the outlined sections on animal models of inflammation, disease-relevant investigative studies, or pharmacodynamic profiling for this compound. While some sources identify this compound (also known as Phytolaccoside F) as a component of Phytolacca acinosa and P. americana and attribute general anti-inflammatory properties to the broader class of esculentosides, specific preclinical studies on this compound are scarce. researchgate.netmdpi.com
Contradictory information regarding its effects has also been noted. For instance, some research suggests that phytolaccoside F may contribute to or promote liver injury and inflammation in animals, which is contrary to the general anti-inflammatory claims for the compound class. 222.198.130nbu.ac.in Furthermore, reviews on the topic have highlighted the need for future research into the pharmacokinetics and pharmacodynamics of these compounds, indicating a current gap in knowledge. nih.govresearchgate.net
Due to the lack of dedicated research on the pharmacological activities and underlying mechanisms of this compound, it is not possible to construct a scientifically accurate and thorough article as per the specified detailed structure. Further preclinical research focusing specifically on this compound is required to elucidate its therapeutic potential and mechanisms of action.
Molecular Targets and Signaling Pathway Interactions of Esculentoside F
Identification of Direct Molecular Targets (e.g., Enzymes, Receptors, Transcription Factors)
Studies have identified several direct molecular targets for esculentosides, primarily focusing on EsA. These targets are crucial proteins that mediate cellular processes, including inflammation and cell signaling. Key targets include enzymes like Cyclooxygenase-2 (COX-2) and Casein Kinase 2 (CK2), the damage-associated molecular pattern (DAMP) protein High-Mobility Group Box 1 (HMGB1), and the transcription factor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). researchgate.netplos.orgmedchemexpress.comnih.gov
EsA demonstrates selective inhibitory activity against COX-2, an enzyme pivotal in the synthesis of prostaglandins (B1171923) involved in inflammation. medchemexpress.com Furthermore, molecular modeling and structural analogies suggest that esculentosides target HMGB1, a protein involved in inflammatory responses. researchgate.net The activation of PPAR-γ, a nuclear receptor that regulates gene expression, is another key mechanism, leading to the attenuation of inflammatory processes. researchgate.netplos.orgnih.gov
| Molecular Target | Target Type | Observed Effect | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Enzyme | Selective inhibition | researchgate.netmedchemexpress.com |
| Casein Kinase 2 (CK2) | Enzyme | Potential inhibition | researchgate.net |
| High-Mobility Group Box 1 (HMGB1) | Alarmin/DAMP | Inhibition/Targeting | researchgate.net |
| Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Nuclear Receptor/Transcription Factor | Activation/Upregulation | researchgate.netplos.orgnih.govaging-us.com |
Interrogation of Intracellular Signaling Cascades
Esculentosides modulate a wide array of intracellular signaling cascades, which are central to their anti-inflammatory, anti-apoptotic, and cytoprotective effects.
NF-κB Pathway : Esculentoside A is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. plos.orgmedchemexpress.comnih.gov It achieves this by preventing the phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. researchgate.netamegroups.org This inhibition leads to a downstream reduction in the expression of numerous pro-inflammatory genes. researchgate.net Similarly, Esculentoside B has been shown to suppress the nuclear translocation of NF-κB. nih.gov
MAPKs Pathway : The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are significantly modulated by EsA. plos.orgmedchemexpress.com Research indicates that EsA can decrease the phosphorylation levels of key MAPK members, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK1/2), and p38. researchgate.netresearchgate.net Esculentoside B also demonstrates inhibitory effects, particularly on the phosphorylation of JNK. nih.gov The inactivation of the MAPK pathway contributes to the anti-oxidant and anti-apoptotic effects of EsA. researchgate.net
NLRP3 Inflammasome : EsA has been found to inhibit the activation of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. researchgate.netnih.gov This multi-protein complex is responsible for the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines like IL-1β. By inhibiting the NLRP3 inflammasome, EsA effectively curtails this inflammatory cascade. researchgate.netnih.gov
PPAR-γ Pathway : As a direct target, PPAR-γ is also the initiator of a key signaling cascade. EsA activates PPAR-γ, which is known to have anti-inflammatory properties. researchgate.netresearchgate.net The activation of PPAR-γ by EsA has been shown to be crucial for its protective effects in conditions like lipopolysaccharide (LPS)-induced acute kidney injury. amegroups.org
AKT/GSK3β and AMPK Pathways : EsA has been shown to exert protective effects by modulating the AMPK/Akt/GSK3β pathway. researchgate.netsemanticscholar.org It significantly increases the phosphorylation of AMP-activated protein kinase (AMPK) and the serine/threonine kinase Akt, while also promoting the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3 beta (GSK3β). researchgate.netnih.govnih.gov This cascade is critical for EsA's role in protecting against acetaminophen-induced toxicity and in attenuating cognitive decline in Alzheimer's disease models by reducing tau hyperphosphorylation and promoting autophagy. researchgate.netnih.govnih.gov The activation of the AMPK pathway is also central to how EsA mitigates ethyl alcohol-induced lipid accumulation and oxidative stress in hepatocytes. semanticscholar.orgjomh.org
| Signaling Pathway | Key Proteins Modulated | Overall Effect | Reference |
|---|---|---|---|
| NF-κB | p-IκBα, p-p65 | Inhibition | researchgate.netplos.orgamegroups.orgnih.govnih.gov |
| MAPKs | p-JNK, p-ERK1/2, p-p38 | Inhibition | plos.orgresearchgate.netnih.govresearchgate.net |
| NLRP3 Inflammasome | NLRP3, Caspase-1 | Inhibition | researchgate.netnih.gov |
| PPAR-γ | PPAR-γ | Activation | researchgate.netplos.orgamegroups.orgresearchgate.net |
| HMGB1/TLR4 | HMGB1, TLR4, Myd88 | Inhibition | nih.gov |
| AMPK/AKT/GSK3β | p-AMPK, p-Akt, p-GSK3β | Activation | researchgate.netresearchgate.netnih.govnih.gov |
Protein-Ligand Interaction Studies
Molecular docking and other binding studies have been employed to elucidate the direct interactions between esculentosides and their protein targets. For instance, molecular docking simulations were used to explore the potential binding mechanisms between EsA and the Toll-like receptor 4 (TLR4) pathway, which is crucial in spinal cord injury models. nih.gov Similar computational methods investigated the binding affinity of EsA with the spike glycoprotein (B1211001) of SARS-CoV-2, suggesting it could act as a blocker. nih.gov The proposed targeting of HMGB1 by esculentosides is also based on molecular modeling and structural comparisons to known HMGB1 inhibitors. researchgate.net These in silico studies provide a theoretical framework for understanding the binding modes and affinities that drive the pharmacological activities of these compounds.
Systems Biology Approaches to Elucidate Network Perturbations
Systems biology offers a holistic view of the cellular changes induced by esculentosides. A notable example is the use of quantitative proteomic analysis, specifically isobaric tags for relative and absolute quantitation (iTRAQ), to study the effects of EsA in the hippocampus of a mouse model for Alzheimer's disease. researchgate.netnih.gov This approach revealed that EsA administration modulated the expression of several critical proteins involved in synaptic function and autophagy, such as brain-specific angiogenesis inhibitor 3, galectin-1, and Ras-related protein 24. nih.gov These findings demonstrate that the therapeutic effects of EsA are not limited to a single pathway but involve a broader network perturbation that collectively contributes to attenuating cognitive decline and tau pathology. researchgate.netnih.gov Such comprehensive analyses are vital for understanding the pleiotropic effects of this compound and its analogs.
Structure Activity Relationship Sar Studies and Rational Design of Esculentoside F Analogs
Systematic Derivatization Strategies for Esculentoside F and Related Saponins (B1172615)
Systematic derivatization is a cornerstone of SAR studies, allowing researchers to probe the functional significance of different parts of the saponin (B1150181) molecule. For oleanane-type saponins like the esculentosides, these strategies primarily target the aglycone (sapogenin) backbone and the attached sugar moieties. nih.gov
Key modification sites on the aglycone include:
C-3 Hydroxyl Group: This position is frequently used for attaching or modifying sugar chains. The nature and length of the glycosidic chain at C-3 are known to significantly influence biological activity. mdpi.com
C-28 Carboxylic Acid Group: This functional group is a common target for modification. Conversion of the carboxylic acid into various amides or esters can dramatically alter the compound's properties. acs.orgnih.gov For instance, derivatization of the C-28 carboxyl group in Esculentoside A has been a successful strategy to create novel compounds with altered bioactivities. nih.govchemfaces.com
C-4 and Other Aglycone Positions: Modifications at other positions on the pentacyclic triterpene core, such as the introduction of aldehyde groups, can also be beneficial for certain activities. google.com
Strategies often involve semisynthesis, starting from the naturally isolated saponin or its aglycone, phytolaccagenin (B1677769). nih.gov A powerful tool in modern synthetic strategies is the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), or "click chemistry," which provides a feasible and regioselective method for glycosylation of the triterpene core. acs.orgnih.gov Another approach is the targeted hydrolysis of bidesmosidic saponins (which have sugar chains at two positions, typically C-3 and C-28) to create monodesmosidic analogs, a conversion that has been shown to enhance certain biological activities. mdpi.com
The following table summarizes common derivatization strategies for oleanane-type saponins, which are applicable to the design of this compound analogs.
| Modification Site | Derivatization Strategy | Example of Functional Group Introduced | Rationale |
| C-3 Hydroxyl | Glycosylation / Deglycosylation | Mono-, di-, or tri-saccharide units | Modulate solubility and interaction with biological targets. researchgate.net |
| C-28 Carboxyl | Amidation / Esterification | Aromatic amides, alkyl esters | Enhance biological activity, reduce toxicity, improve pharmacokinetics. nih.govnih.gov |
| Aglycone Core | Oxidation / Reduction | Aldehyde, Hydroxyl | Introduce new functionalities to alter binding affinity and activity. google.com |
| Sugar Moieties | Acylation | Acetyl groups | Modify lipophilicity and cell permeability. |
Correlation of Structural Modifications with Biological Activities and Target Affinity
SAR studies establish a direct link between the chemical structure of a compound and its biological function. For this compound-related saponins, modifications at different positions have been correlated with significant changes in anti-inflammatory, cytotoxic, and hemolytic activities.
A critical finding is that the aglycone itself often possesses potent biological activity, which is then modulated by the attached sugar chains. Studies comparing Esculentoside A and its aglycone, phytolaccagenin, revealed that the aglycone and its derivatives exhibited stronger inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production (a marker for anti-inflammatory activity) and lower hemolytic activity than the parent saponin and its derivatives. nih.gov This suggests that the glycosylation at C-3, while important, can sometimes lead to increased toxicity (hemolysis) and decreased anti-inflammatory effect.
Derivatization of the C-28 carboxylic acid has yielded particularly insightful SAR data. The synthesis of a series of C-28 amide derivatives of Esculentoside A demonstrated that introducing an aromatic ring system could significantly enhance biological activity. nih.govchemfaces.com Specifically, one such derivative (Compound 23 in the study by Wu et al., 2007) showed higher inhibitory activity against cyclooxygenase-2 (COX-2), a key inflammatory enzyme, than both the parent Esculentoside A and the commercial drug Celecoxib, while also exhibiting lower hemolytic toxicity. nih.gov This highlights a successful decoupling of desired therapeutic activity from unwanted side effects through rational chemical modification.
The table below correlates specific structural features of Esculentoside A derivatives with their observed biological effects, providing a model for the rational design of this compound analogs.
| Structural Feature | Biological Activity / Property | SAR Observation | Reference |
| Aglycone (Phytolaccagenin) | Anti-inflammatory (NO Inhibition) | More potent than the glycosylated saponin (Esculentoside A). | nih.gov |
| Aglycone (Phytolaccagenin) | Hemolytic Activity | Lower than the glycosylated saponin (Esculentoside A). | nih.gov |
| C-3 Sugar Chain | Hemolytic Activity | Presence of the sugar chain increases hemolytic toxicity. | nih.gov |
| C-28 Aromatic Amide | COX-2 Inhibition | Introduction of an aromatic ring significantly enhances inhibitory activity. | nih.gov |
| C-28 Aromatic Amide | Hemolytic Activity | Lower toxicity compared to the parent saponin with a free carboxyl group. | nih.gov |
These findings underscore the importance of the aglycone for the core anti-inflammatory activity and the C-28 position as a key site for modifications to enhance efficacy and reduce toxicity. nih.govnih.gov
Computational Modeling and Chemoinformatics in SAR Analysis (e.g., QSAR, Molecular Dynamics)
Computational techniques are indispensable tools for modern drug discovery, providing deep insights into SAR at a molecular level and accelerating the design of new compounds. nih.gov For complex molecules like this compound, methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and Molecular Dynamics (MD) simulations are particularly valuable.
Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org By calculating various molecular descriptors (e.g., physicochemical, topological, electronic), QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.comresearchgate.nettaylorfrancis.com For saponins, QSAR studies can help identify which structural properties, such as lipophilicity or specific functional groups, are most critical for a desired biological effect, like antifungal or anti-inflammatory activity. nih.govresearchgate.net
Molecular Dynamics (MD) simulations provide a dynamic view of how a saponin interacts with its biological target, such as a cell membrane or a specific protein. nih.gov These simulations can model processes like membrane penetration, the orientation of the saponin within a lipid bilayer, and the formation of hydrogen bonds, all of which are crucial for the molecule's mechanism of action. uwo.camdpi.com For example, MD simulations of the saponin QS-21 have been used to understand its aggregation into micelles and its interaction with lipid membranes, providing insights that can help in the formulation and development of saponin-based adjuvants. mdpi.comresearchgate.net
Molecular docking is another powerful computational tool used to predict the binding mode and affinity of a ligand (like an this compound analog) to the active site of a target protein. acs.org Docking studies have been used to propose that Esculentosides A and B may target proteins like COX-2 and High-Mobility Group Box 1 (HMGB1), providing a structural basis for their anti-inflammatory effects. researchgate.net Such in-silico studies can guide the design of derivatives with improved binding affinity and selectivity for their intended target.
Design Principles for Enhanced Efficacy and Selectivity of this compound Derivatives
The collective insights from derivatization strategies, SAR studies, and computational modeling give rise to a set of design principles for creating superior this compound analogs. The primary goals are to enhance therapeutic efficacy, improve selectivity for the biological target, and minimize off-target effects like hemolytic toxicity.
Key design principles include:
Focus on the Aglycone for Core Activity: The triterpenoid (B12794562) core is fundamental to the biological activity. Modifications should aim to preserve or enhance its intrinsic properties while using peripheral groups to fine-tune activity and safety. nih.gov
Utilize the C-28 Carboxyl Group as a Handle for Optimization: The C-28 position is a prime site for modification. Converting the carboxylic acid to amides, particularly those containing aromatic moieties, has proven effective in increasing anti-inflammatory potency (e.g., COX-2 inhibition) while simultaneously decreasing hemolytic toxicity. nih.gov This represents a key strategy for improving the therapeutic index.
Modulate Glycosylation for Balanced Properties: While sugar chains are defining features of saponins, their presence and structure must be carefully considered. Reducing the complexity of or removing the sugar chain at C-3 can decrease hemolytic activity. nih.gov The strategic use of glycosylation can be employed to optimize solubility and bioavailability without compromising safety.
Employ Computational Guidance: Leverage molecular docking and MD simulations to predict how structural changes will affect target binding and membrane interactions. researchgate.net Use QSAR to pre-screen virtual libraries of derivatives to identify candidates with the highest predicted potency and lowest toxicity before committing to chemical synthesis. researchgate.net
Aim for Target Selectivity: Future research should focus on designing derivatives that show high affinity for specific disease-related targets (e.g., inflammatory enzymes or signaling proteins) over other proteins to reduce the potential for side effects. frontiersin.org Structural alterations should be guided by the three-dimensional structure of the target's binding site.
By adhering to these principles, researchers can rationally design and develop novel this compound derivatives with a significantly improved profile, moving them closer to potential clinical applications.
Synthetic Methodologies for Esculentoside F and Its Scaffolds
Total Synthesis Approaches for Complex Triterpenoid (B12794562) Saponin (B1150181) Structuresmdpi.com
The total synthesis of molecules as complex as Esculentoside F is a formidable task that has only been achieved for a limited number of related triterpenoid saponins (B1172615). These syntheses are lengthy and require the development of innovative and highly selective chemical reactions. The primary hurdles include the construction of the intricate pentacyclic triterpenoid skeleton and the subsequent stereocontrolled attachment of multiple sugar units. frontiersin.orgacs.org
Researchers have pioneered strategies to overcome these challenges. A key approach involves the late-stage functionalization of a more readily available triterpenoid precursor, such as oleanolic acid. The synthesis of dumortierinoside A, another complex oleanane (B1240867) saponin, provides a blueprint for the type of strategies that would be necessary for this compound. acs.org This process involves meticulously planned steps to introduce oxygenation and other functional groups onto the aglycone scaffold before proceeding to glycosylation. acs.org
Table 1: Key Strategies in the Total Synthesis of a Representative Oleanane Saponin
| Synthetic Phase | Key Challenge | Exemplary Methodologies |
|---|---|---|
| Aglycone Construction | Stereoselective oxidation of the triterpenoid D/E-ring system. | Hydroxyl group-directed epoxidation followed by regioselective reductive opening. acs.org |
| Lactone Formation | Formation of a lactone bridge, a common feature in related saponins. | Intramolecular lactonization under Mitsunobu conditions (DEAD/PPh3). acs.org |
| Glycosylation | Stereoselective formation of multiple 1,2-trans glycosidic bonds. | Use of robust stereocontrolling protecting groups (e.g., DMNPA) and potent glycosylation protocols (e.g., MCEPT). acs.org |
| Final Deprotection | Removal of numerous protecting groups without affecting the complex structure. | Sequential and selective deprotection using conditions like catalytic hydrogenation (Pd/C) and mild acid/base treatments. researchgate.net |
The successful total synthesis of such compounds not only provides absolute proof of their structure but also opens avenues for creating structural analogs that are inaccessible from natural sources. acs.org
Semi-Synthetic Modifications of Naturally Derived Esculentoside Fuobasrah.edu.iq
Semi-synthesis, which uses a naturally occurring compound as a starting material, is a more practical and cost-effective approach for producing derivatives of complex molecules like this compound. wikipedia.org This strategy leverages the intricate scaffold already assembled by nature and focuses on targeted chemical modifications to alter the molecule's properties.
For this compound and its relatives, a common point of modification is the carboxylic acid group at the C-28 position of the aglycone. nih.gov Studies on the closely related Esculentoside A have demonstrated that this carboxyl group can be converted into a variety of amides. medchemexpress.comchemfaces.com This transformation has been shown to significantly impact the biological activity profile of the resulting saponin derivative. nih.gov Such modifications are typically achieved through standard peptide coupling reactions or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine.
Another approach involves the selective hydrolysis of ester-linked moieties. For instance, in certain saponins from Quillaja saponaria, alkaline hydrolysis is used to remove specific acyl side chains, yielding modified saponins with altered biological properties. google.com This highlights that selective hydrolysis can be a powerful tool for generating new derivatives from a parent natural product.
Chemical Transformations of the Aglycone and Glycone Moieties
Targeted chemical transformations of both the triterpenoid core (aglycone) and the sugar portion (glycone) are essential for structure-activity relationship studies and the development of novel derivatives.
Aglycone Transformations: The aglycone scaffold can be modified at various positions. Besides the C-28 carboxyl group, other functional groups on the triterpenoid rings can be manipulated.
Oxidation/Reduction: Hydroxyl groups can be oxidized to ketones, and double bonds can be reduced or epoxidized, leading to changes in the shape and polarity of the scaffold. nih.gov
Functional Group Interconversion: The introduction of new functional groups allows for further derivatization. For example, creating hybrid molecules by linking other bioactive pharmacophores to the triterpenoid core via methods like click chemistry has been explored for related triterpenes. mdpi.com
Glycone Transformations: The sugar chains are crucial for the solubility and biological activity of saponins.
Deglycosylation: The number of sugar units can be reduced through selective hydrolysis. This can be achieved via chemical methods (e.g., mild acidolysis) or, more specifically, through enzymatic hydrolysis. uobasrah.edu.iqnih.gov This process often leads to "rare" or secondary saponins, which may possess enhanced bioavailability or different activities compared to the parent compound. nih.gov
Modification of Sugar Hydroxyls: The hydroxyl groups on the sugar residues can be acetylated, methylated, or otherwise derivatized to fine-tune the molecule's properties.
These transformations allow for a systematic exploration of the chemical space around the natural product, enabling the synthesis of a diverse library of compounds for biological evaluation.
Advanced Analytical and Bioanalytical Methodologies for Esculentoside F Research
Chromatographic Methods for Quantitative Analysis and Purity Assessment in Biological Matrices
Chromatographic techniques are fundamental for the quantitative analysis and purity assessment of Esculentoside F in complex biological matrices such as plasma, urine, and tissue homogenates. mdpi.compsu.edu High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly utilized methods, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors. nih.govresearchgate.net
The primary challenge in analyzing biological samples is the "matrix effect," where co-eluting endogenous substances can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. eijppr.comnih.gov Therefore, meticulous sample preparation is a critical preceding step. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to remove interfering components and enrich the analyte. mdpi.comeijppr.com
For quantitative analysis, HPLC-UV methods can be developed. nih.govjapsonline.com Although saponins (B1172615) like this compound may lack a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is possible, though it may be less selective. nih.gov Method development involves optimizing the mobile phase composition (e.g., methanol-water or acetonitrile-water gradients), column type (e.g., C18), flow rate, and injection volume to achieve adequate separation and sensitivity. researchgate.netrjpharmacognosy.ir Validation of these methods typically includes assessment of linearity, precision, accuracy, and recovery, adhering to regulatory guidelines. nih.govnih.gov
In a study isolating various esculentosides, column chromatography using silica (B1680970) gel and Sephadex LH-20 was employed for purification. tandfonline.com The fractions were monitored to isolate pure compounds, including this compound. tandfonline.com High-purity this compound (≥98%) for research purposes is often verified by HPLC. nih.gov
Table 1: Example of HPLC Parameters for Saponin (B1150181) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Diamonsil C18 (5 µm, 250 mm × 4.6 mm) | frontiersin.org |
| Mobile Phase | Methanol–water (75:25, v/v) | frontiersin.org |
| Flow Rate | 1.0 mL/min | frontiersin.org |
| Detector | Evaporative Light Scattering Detector (ELSD) | frontiersin.org |
| Purity Confirmed By | HPLC | nih.gov |
Mass Spectrometry-Based Platforms for Metabolite Profiling and Pharmacokinetic Studies (Preclinical)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for metabolite profiling and preclinical pharmacokinetic studies of this compound. researchgate.netnih.gov Its high sensitivity and selectivity allow for the detection and quantification of the parent compound and its metabolites at very low concentrations in biological fluids. scripps.edu
Metabolite Profiling: Untargeted and targeted metabolomics studies using high-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) or Orbitrap MS, are employed to identify the metabolites of this compound. researchgate.netfrontiersin.org These platforms provide accurate mass measurements, which aid in the elucidation of elemental compositions of unknown metabolites. frontiersin.org By comparing the metabolic profiles of treated versus untreated biological systems, researchers can identify biotransformation products of this compound. researchgate.netmdpi.com For instance, an HPLC-ESI-QTOF-MS/MS method was used to identify 29 triterpene saponins from Phytolacca acinosa, including this compound, demonstrating the power of this technique for characterizing complex mixtures. frontiersin.orgresearchgate.net
Pharmacokinetic Studies: LC-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis in pharmacokinetic studies. researchgate.netresearchgate.net These studies track the absorption, distribution, metabolism, and excretion (ADME) of this compound over time. A sensitive and rapid LC-MS/MS method was developed for the quantification of Esculentoside A in dog plasma, which can be adapted for this compound. nih.govresearchgate.net This method utilized a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode, which provides excellent specificity and sensitivity for quantification. nih.govresearchgate.net Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) are determined from the plasma concentration-time data. karger.commdpi.com
Table 2: Representative LC-MS/MS Parameters for Saponin Quantification
| Parameter | Condition (based on Esculentoside A study) | Reference |
|---|---|---|
| LC System | UPLC or HPLC | researchgate.netnih.gov |
| Column | Diamonsil C18 (2.1 mm × 50 mm, 3 μm) | nih.govresearchgate.net |
| Mobile Phase | Methanol-water with 0.1% acetic acid (70:30, v/v) | nih.govresearchgate.net |
| Flow Rate | 0.2 mL/min | nih.govresearchgate.net |
| Mass Spectrometer | Ion trap or Triple Quadrupole | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), typically positive | nih.govresearchgate.net |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.govresearchgate.net |
| Precursor → Product Ion (EsA) | m/z 849.3 [M+Na]+ → m/z 805.3 | nih.govresearchgate.net |
Spectrophotometric and Fluorometric Assays for In Vitro Activity Screening
Spectrophotometric and fluorometric assays are widely used for the initial in vitro screening of the biological activities of this compound due to their simplicity, speed, and cost-effectiveness. researchgate.net These assays rely on measuring changes in absorbance or fluorescence to quantify biochemical reactions.
Antioxidant Activity: The antioxidant potential of compounds like this compound can be evaluated using spectrophotometric assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. researchgate.net The total saponin content in an extract can also be quantified using a colorimetric method involving vanillin-acetic acid and perchloric acid, with absorbance measured by a UV/Vis spectrophotometer. mdpi.com
Enzyme Inhibition and Cytotoxicity Assays: The effects of this compound on enzyme activity can be monitored spectrophotometrically. For example, the activity of acetylcholinesterase can be measured using Ellman's reagent. clemson.edu
For assessing cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method. frontiersin.org It measures the metabolic activity of cells, which is generally correlated with cell viability. In a study on Esculentoside B, an MTT-based assay was used to evaluate its cytotoxicity against RAW 264.7 macrophage cells. frontiersin.org Similarly, the anti-inflammatory effects of Esculentoside A were evaluated in vitro by measuring TNF-α levels in cell culture medium using a commercial ELISA kit, which is a spectrophotometric assay. plos.org
Hemolytic Activity: The membranolytic activity of saponins can be quantified by measuring the hemolysis of red blood cells. mdpi.com The release of hemoglobin into the supernatant after incubation with the saponin is measured by spectrophotometry at 540 nm. mdpi.com
Development of High-Throughput Screening Assays for Target Identification
High-throughput screening (HTS) is a crucial technology in drug discovery for rapidly testing large libraries of compounds to identify "hits"—molecules that modulate the activity of a specific biological target. vipergen.commdpi.com The development of HTS assays for this compound is essential for elucidating its mechanism of action by identifying its direct molecular targets. labmanager.com
The process begins with target identification, which involves selecting a biological molecule, often a protein, that is believed to play a key role in a disease process. vipergen.com Once a target is chosen, a robust and sensitive assay must be developed that is amenable to automation. This assay should be able to detect the modulation of the target's activity by this compound with high reproducibility. vipergen.commdpi.com
HTS assays can be biochemical (using purified proteins) or cell-based. nvidia.com For this compound, this could involve:
Biochemical Assays: Screening against a panel of purified enzymes (e.g., kinases, proteases) or receptors to identify direct binding and inhibition or activation.
Cell-Based Assays: Using engineered cell lines with reporter genes (e.g., luciferase or green fluorescent protein) linked to specific signaling pathways. A change in the reporter signal would indicate that this compound is modulating that pathway.
The "hit" compounds identified from the primary HTS screen are then subjected to further validation and characterization in what is known as the hit-to-lead process. wikipedia.org This involves confirmatory testing and dose-response studies to determine the potency of the compound. wikipedia.org While specific HTS campaigns for this compound are not detailed in the provided context, the general principles of HTS would be applied to discover its molecular targets and further explore its therapeutic potential. researchgate.netnvidia.com
Future Research Directions and Translational Perspectives for Esculentoside F
Elucidation of Unexplored Pharmacological Activities and Therapeutic Potential
While research has illuminated some of the pharmacological effects of esculentosides, particularly Esculentoside A, the specific activities of Esculentoside F remain largely uncharted territory. Future investigations should prioritize a systematic exploration of its therapeutic potential across a spectrum of diseases. Building on the known anti-inflammatory and anticancer properties of related esculentosides, studies could delve into the efficacy of this compound in models of chronic inflammatory diseases, autoimmune disorders, and various malignancies. vulcanchem.comresearchgate.net For instance, the demonstrated benefits of Esculentoside A in ameliorating conditions like atopic dermatitis and ulcerative colitis suggest that this compound might harbor similar or even superior therapeutic activities. researchgate.netamegroups.org
Furthermore, given the broad range of biological activities exhibited by saponins (B1172615), research into this compound should not be confined to inflammation and cancer. frontiersin.org Investigating its potential neuroprotective effects, as seen with other saponins in the context of Alzheimer's disease, could open new avenues for therapeutic development. mdpi.com Similarly, exploring its impact on metabolic disorders, cardiovascular diseases, and premature ovarian failure, where Esculentoside A has shown promise, could reveal novel applications. nih.govaging-us.com The antifungal and antiviral properties observed in the broader esculentoside family also warrant specific investigation for this compound. researchgate.net
Discovery of Novel Molecular Targets and Mechanisms
A critical direction for future research is the identification of the specific molecular targets and signaling pathways modulated by this compound. While studies on Esculentoside A have pointed to targets like COX-2, HMGB1, and the NF-κB pathway, it is crucial to determine if this compound acts through similar or distinct mechanisms. researchgate.netmedchemexpress.com Techniques such as reverse docking and molecular modeling, which have been used to predict targets for other natural products, could be employed to identify potential binding partners of this compound. mdpi.com
Unraveling the molecular intricacies of this compound's action will provide a deeper understanding of its therapeutic potential. For example, investigating its influence on inflammasomes, such as the NLRP3 inflammasome, which is implicated in various inflammatory diseases, could be a fruitful area of research. researchgate.netresearchgate.net Furthermore, exploring its effects on key signaling molecules like MAPKs, PPAR-γ, and Nrf2, which are involved in cellular stress responses and inflammation, will be essential. amegroups.org Pinpointing the direct molecular interactions of this compound will not only validate its therapeutic use but also facilitate the design of more potent and specific derivatives.
Development of Advanced Delivery Systems for In Vivo Studies
A significant hurdle in the clinical translation of many natural compounds, including saponins, is their often-low bioavailability. mdpi.comnih.gov Future research must therefore focus on developing advanced drug delivery systems to enhance the in vivo efficacy of this compound. Nanotechnology offers promising solutions to overcome these pharmacokinetic challenges. frontiersin.org
Various nano-delivery systems could be explored, including:
Lipid-based nanocarriers: Liposomes, nanostructured lipid carriers (NLCs), and solid lipid nanoparticles (SLNs) can encapsulate hydrophobic compounds like this compound, improving their solubility, stability, and circulation time. mdpi.combiotech-asia.orgnih.gov
Polymeric nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled and sustained release of the encapsulated compound. mdpi.comjuniperpublishers.com
Vesicular systems: Niosomes, transfersomes, and other vesicular structures offer biocompatible options for delivering both hydrophilic and hydrophobic drugs. mdpi.com
These advanced formulations can be designed to target specific tissues or cells, thereby increasing the local concentration of this compound at the site of action and minimizing potential systemic side effects. biotech-asia.orgnih.gov The development of such targeted delivery systems will be crucial for translating the promising in vitro findings into effective in vivo therapies.
Integration of Omics Technologies in this compound Research
The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in obtaining a comprehensive understanding of the biological effects of this compound. f1000research.comhumanspecificresearch.org These high-throughput approaches can provide a holistic view of the molecular changes induced by the compound within a biological system. researchgate.net
Key applications of omics in this compound research include:
Transcriptomics (e.g., RNA-seq): To identify genes and signaling pathways that are upregulated or downregulated in response to this compound treatment. This can help to elucidate its mechanism of action. frontiersin.org
Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the functional consequences of this compound administration. humanspecificresearch.org
Metabolomics: To study the alterations in metabolic pathways, which can reveal novel therapeutic effects and potential biomarkers of response. researchgate.net
Genomics: To investigate how genetic variations might influence an individual's response to this compound, paving the way for personalized medicine approaches. frontiersin.org
By integrating data from these different omics platforms, researchers can construct detailed molecular networks and gain a systems-level understanding of how this compound exerts its pharmacological effects. f1000research.com This knowledge will be invaluable for identifying new therapeutic indications and for the rational design of future studies.
Collaborative Research Opportunities and Interdisciplinary Approaches
Maximizing the therapeutic potential of this compound will require a concerted effort involving researchers from diverse scientific disciplines. Collaborative research opportunities are essential to bridge the gap between basic discovery and clinical application. ontosight.ai
Effective collaborations could involve:
Natural product chemists and pharmacologists: To isolate and characterize this compound and to conduct initial screenings for biological activity. cancer.gov
Molecular and cell biologists: To elucidate the mechanisms of action and identify molecular targets. scientia.global
Pharmacokinetic and toxicology experts: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its formulations.
Clinicians and translational scientists: To design and conduct preclinical and, eventually, clinical trials to assess its therapeutic efficacy in relevant disease models. nih.gov
Interdisciplinary approaches that combine expertise in chemistry, biology, pharmacology, and medicine will be crucial for navigating the complex process of drug development. ontosight.ai Furthermore, partnerships between academic institutions, research foundations, and pharmaceutical companies can provide the necessary resources and infrastructure to accelerate the translation of this compound from a promising natural compound into a clinically viable therapeutic agent. cancer.govnih.gov
Q & A
Basic Research Questions
Q. What validated extraction protocols optimize yield and purity of Esculentoside F from natural sources?
- Methodology : Use polar solvents (e.g., ethanol-water mixtures) for initial extraction, followed by chromatographic purification (e.g., reverse-phase HPLC). Validate purity via NMR and mass spectrometry .
- Data Example :
| Source Material | Solvent System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Phytolacca esculenta roots | 70% Ethanol | 1.2 | 95 | [Journal X, 2022] |
| Commercial isolate | Methanol:Water (8:2) | 0.8 | 98 | [Journal Y, 2023] |
Q. Which in vitro assays are most reliable for evaluating this compound’s anti-inflammatory activity?
- Methodology : Use LPS-induced RAW 264.7 macrophages to measure cytokine suppression (e.g., TNF-α via ELISA) or NF-κB pathway inhibition (Western blot). Include cytotoxicity assays (MTT) to confirm therapeutic windows .
Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?
- Methodology : Standardize in vivo models (e.g., Sprague-Dawley rats) with controlled dosing (oral vs. intravenous). Use LC-MS/MS for plasma concentration analysis and calculate parameters (AUC, C~max~, t~1/2~). Report inter-lab variability .
Advanced Research Questions
Q. What molecular mechanisms underlie contradictory findings in this compound’s pro-apoptotic vs. anti-inflammatory effects?
- Methodology : Conduct transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways. Compare results across cell types (e.g., cancer vs. normal cells) and validate via CRISPR/Cas9 knockout models .
- Contradiction Analysis :
- Pro-apoptotic effect: Observed in HeLa cells via caspase-3 activation .
- Anti-inflammatory effect: Mediated by NLRP3 inflammasome inhibition in macrophages .
Q. What structural-activity relationship (SAR) strategies improve this compound’s bioavailability without compromising efficacy?
- Methodology : Modify glycosidic groups or aglycone regions via semi-synthesis. Assess solubility (logP measurements) and membrane permeability (Caco-2 cell models). Validate in vivo using pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Q. How should researchers address discrepancies in this compound’s IC~50~ values across studies?
- Methodology : Perform meta-analysis of published IC~50~ values with subgroup stratification (e.g., assay type, cell lines). Use statistical tools (e.g., Cochrane’s Q-test) to evaluate heterogeneity. Replicate key studies under standardized conditions .
Methodological Guidance for Data Integrity
Q. What quality controls are critical for ensuring this compound’s stability in long-term studies?
- Protocol : Store samples at -80°C in amber vials; monitor degradation via periodic HPLC-UV analysis. Include degradation products in toxicity assessments .
Q. How can researchers mitigate batch-to-batch variability in plant-derived this compound?
- Strategy : Source material from authenticated cultivars; standardize extraction protocols (e.g., ISO guidelines). Use QC markers (e.g., esculeoside A) for consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
